

A Comparative Analysis of Reaction Rates for 1,2-Dihaloethenes

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Compound of Interest

Compound Name: 1,2-Diiodoethene

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Reactivity of 1,2-Dihaloethenes Supported by Experimental Data.

This guide provides a comparative study of the reaction rates for 1,2-dihaloethenes, focusing on the influence of the halogen substituent (F, Cl, Br, I) and the isomeric form (cis and trans) on their reactivity. The information presented herein is crucial for understanding the chemical behavior of these compounds, which are important intermediates in organic synthesis and can be found as metabolites of various pharmaceuticals and environmental contaminants.

Executive Summary

The reactivity of 1,2-dihaloethenes is significantly influenced by the nature of the halogen atoms and the stereochemistry of the double bond. Generally, the stability of the cis isomer relative to the trans isomer, a phenomenon known as the "cis effect," plays a crucial role in determining reaction kinetics.^{[1][2][3]} This guide summarizes available quantitative data on the reaction rates of 1,2-dihaloethenes in various reaction types, including cis-trans isomerization, reactions with hydroxyl radicals, and ozonolysis. Due to the diverse experimental conditions reported in the literature, a direct comparison of absolute reaction rates across all studies is challenging. However, by examining relative rates and trends, valuable insights into the structure-reactivity relationships of these compounds can be obtained.

Data Presentation: Comparative Reaction Rates

The following tables summarize the available quantitative data for the reaction rates of 1,2-dihaloethenes.

Table 1: Cis-Trans Isomerization Rate Constants

Compound	Isomerization	Rate Constant (s ⁻¹)	Temperature (K)	Reference
1,2-Difluoroethene	Z (cis) to E (trans)	$k = 1.45(\pm 0.15) \times 10^{13} \exp[-2845(\pm 100)/RT]$	360-850	[1]
1-Chloro-2-fluoroethylene	cis to trans	$\log K = -171.0/T + 0.0462$	475-760	[4]
1,2-Dichloroethylene	cis to trans	$K = 0.645 \pm 0.013$	562	[4]

Note: The "cis effect" is a phenomenon where the cis isomer of certain 1,2-disubstituted alkenes, particularly those with electronegative substituents like halogens, is more stable than the trans isomer.[1][2][5] This counterintuitive stability is attributed to a combination of factors, including hyperconjugation and dipole-dipole interactions.[1] For 1,2-difluoroethene and 1,2-dichloroethene, the cis isomer is energetically more stable than the trans isomer.[2][3]

Table 2: Rate Constants for Gas-Phase Reactions with Hydroxyl Radicals (OH•)

Compound	Isomer	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Temperature (K)	Reference
cis-1,2-Dichloroethene	cis	$k = (2.21 \pm 0.34) \times 10^{-12} \exp((65 \pm 89)/T)$	240-400	[6]
trans-1,2-Dichloroethene	trans	$k = (9.37 \pm 1.47) \times 10^{-13} \exp((283 \pm 85)/T)$	240-400	[6]
1,1-Dichloroethene	-	$k = (2.30 \pm 0.44) \times 10^{-12} \exp((472 \pm 105)/T)$	240-400	[6]

Table 3: Rate Constants for Gas-Phase Ozonolysis Reactions

Compound	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Temperature (K)	Reference
Tetrafluoroethene	$k(T) = 4.80 \times 10^{-23} \times T^{2.69} \times \exp(-2983.4/K/T)$	200-1000	[7]

Experimental Protocols

Detailed experimental protocols for determining reaction kinetics are crucial for obtaining reliable and reproducible data. The following outlines general methodologies commonly employed in the study of 1,2-dihaloethene reaction rates.

Method of Initial Rates

This method involves measuring the instantaneous rate of reaction at the very beginning of the reaction ($t=0$) for several different initial concentrations of reactants.

Procedure:

- A series of experiments are set up where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant.[8]
- The initial rate of the reaction for each experiment is determined by measuring the change in concentration of a reactant or product over a very short time interval at the beginning of the reaction.[9] This can be achieved using various analytical techniques such as spectroscopy (UV-Vis, NMR), chromatography (GC, HPLC), or by monitoring a physical property like pressure or conductivity.[8]
- The order of the reaction with respect to the varied reactant is determined by observing how the initial rate changes with its initial concentration. For a reaction $aA + bB \rightarrow \text{products}$, the rate law is expressed as: $\text{Rate} = k[A]^x[B]^y$.
- By taking the logarithm of the rate, the order 'x' can be determined from the slope of a plot of $\log(\text{Rate})$ versus $\log([A])$.
- The process is repeated for each reactant to determine all the reaction orders.
- Once the orders are known, the rate constant (k) can be calculated.

Continuous Monitoring Method

This method involves continuously monitoring the concentration of a reactant or product as a function of time throughout the course of the reaction.

Procedure:

- The reaction is initiated, and the concentration of a chosen species is monitored at regular time intervals.[10]
- The data of concentration versus time is then plotted.
- The integrated rate law for a suspected reaction order (zeroth, first, or second) is applied to the data.
- A plot of the concentration data according to the integrated rate law will yield a straight line if the assumed reaction order is correct. For example, for a first-order reaction, a plot of $\ln[A]$ versus time will be linear.

- The rate constant (k) is determined from the slope of the straight-line plot.[\[11\]](#)

Gas-Phase Kinetic Studies (e.g., Reaction with OH Radicals)

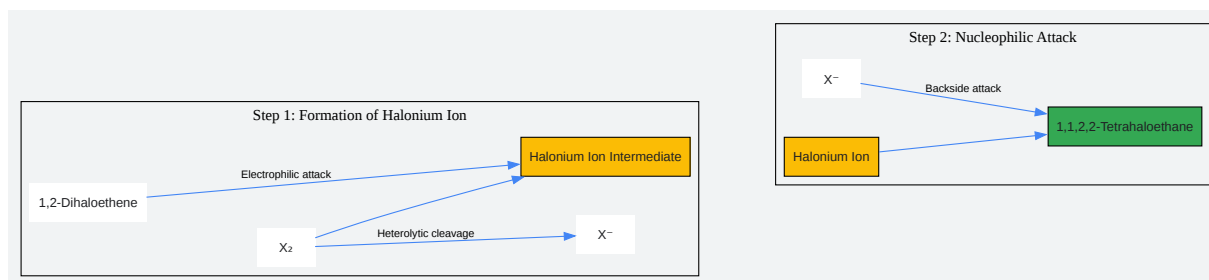
Apparatus: A typical setup includes a flow tube reactor coupled to a detection system, such as Laser-Induced Fluorescence (LIF) or Mass Spectrometry.[\[12\]](#)

Procedure:

- A carrier gas (e.g., Helium) flows through the reactor at a controlled pressure and temperature.
- Hydroxyl radicals are generated, often by the photolysis of a precursor molecule like H_2O_2 or HONO.
- A known concentration of the 1,2-dihaloethene is introduced into the flow tube.
- The decay of the OH radical concentration is monitored in the presence and absence of the dihaloethene.
- The pseudo-first-order rate constant for the reaction is determined from the slope of a plot of $\ln([\text{OH}]_0/[\text{OH}])$ versus time.
- By varying the concentration of the 1,2-dihaloethene, the second-order rate constant can be determined.

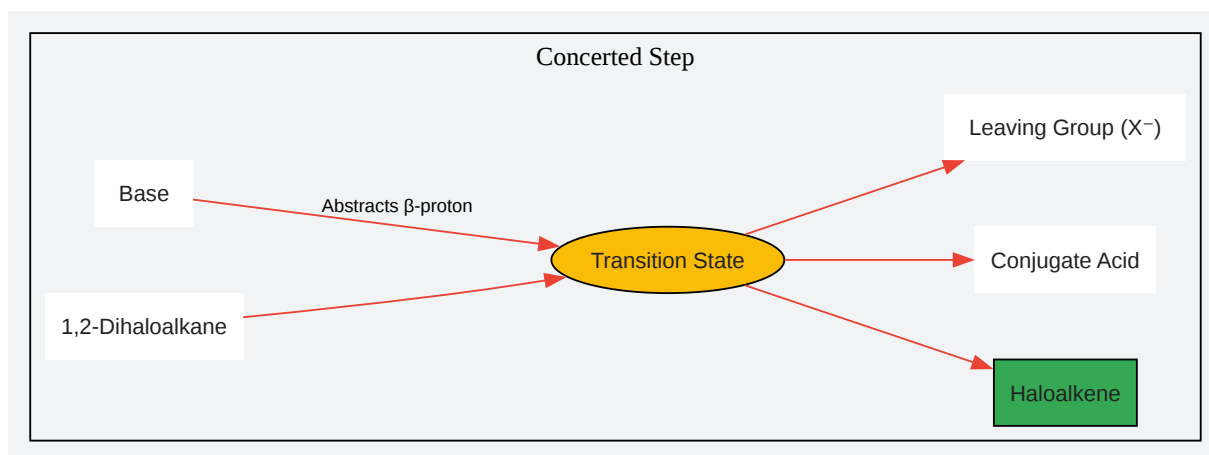
Mandatory Visualization

The following diagrams illustrate key concepts related to the reactivity of 1,2-dihaloethenes.



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Caption: Mechanism of electrophilic addition of a halogen (X_2) to a 1,2-dihaloethene.



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Caption: Concerted E2 elimination mechanism for the formation of a haloalkene.

Conclusion

The reaction rates of 1,2-dihaloethenes are governed by a complex interplay of electronic and steric factors. The "cis effect" significantly influences the relative stabilities of the isomers, which in turn affects their reactivity. While a comprehensive comparative dataset is not readily available, the provided data on isomerization and reactions with atmospheric radicals offer valuable insights. The general experimental protocols outlined here provide a foundation for conducting further comparative kinetic studies to fill the existing data gaps. A deeper understanding of these reaction rates is essential for predicting the environmental fate of these compounds and for their strategic use in chemical synthesis.

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